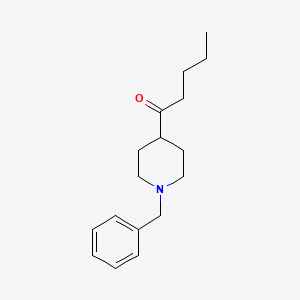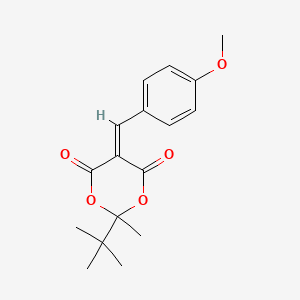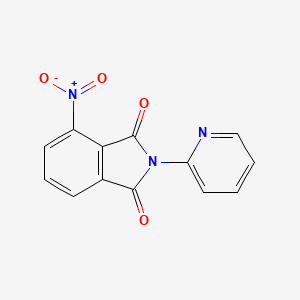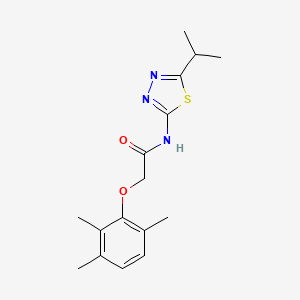
1-(1-benzyl-4-piperidinyl)-1-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(1-benzyl-4-piperidinyl)-1-pentanone often involves multistep reactions, including substitution reactions and Mannich condensations. For example, a compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone was synthesized via a substitution reaction, highlighting a method that could potentially be adapted for the synthesis of 1-(1-benzyl-4-piperidinyl)-1-pentanone (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds structurally similar to 1-(1-benzyl-4-piperidinyl)-1-pentanone often features complex conformations, as elucidated by X-ray diffraction studies. These studies reveal the stereochemistry and conformation of the piperidine rings and substituent groups, which significantly influence the compound's physical and chemical properties. For instance, the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms in related compounds provide insight into the structural versatility and potential reactivity of 1-(1-benzyl-4-piperidinyl)-1-pentanone (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds like 1-(1-benzyl-4-piperidinyl)-1-pentanone can vary widely, encompassing substitution reactions, Mannich reactions, and more. These reactions often yield complex heterocyclic structures with a range of biological activities. The specific chemical properties of these compounds depend on their functional groups and molecular structure, which dictate their reactivity and interaction with other molecules. For example, the reactivity of the piperidine moiety and the influence of substituents on the benzyl group can significantly affect the compound's overall chemical behavior (Mustafa et al., 1965).
Physical Properties Analysis
The physical properties of compounds structurally related to 1-(1-benzyl-4-piperidinyl)-1-pentanone, such as melting points, boiling points, and solubility, are determined by their molecular structure. Factors such as the presence of polar functional groups, molecular weight, and intramolecular hydrogen bonding play crucial roles in defining these properties. The thermal stability of similar compounds has been studied using techniques like thermogravimetric analysis, providing valuable data on their behavior under various temperature conditions (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds like 1-(1-benzyl-4-piperidinyl)-1-pentanone are influenced by their structural features. Detailed spectroscopic analysis, including NMR and IR spectroscopy, helps in understanding the electronic environment of the molecule and its potential chemical behavior. For instance, the electronic properties and potential reactive sites of these compounds can be studied through HOMO-LUMO analysis and molecular electrostatic potential maps, offering insights into their reactivity patterns (Janani et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-2-3-9-17(19)16-10-12-18(13-11-16)14-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFRGMUPERGCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)pentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)
![11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B5588626.png)
![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)


![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5588655.png)
![3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)

![1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5588667.png)
![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)

![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)
